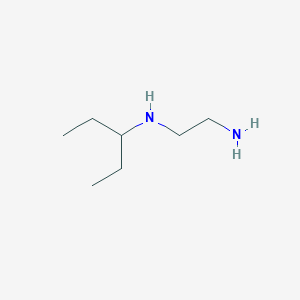

(2-Aminoethyl)(pentan-3-yl)amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N'-pentan-3-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-7(4-2)9-6-5-8/h7,9H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRIBBHPRWTITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Pentan 3 Ylethane 1,2 Diamine and Analogs

Strategic Approaches to Secondary Amine Synthesis

The synthesis of unsymmetrically substituted secondary amines presents a significant challenge in organic chemistry due to issues with selectivity. frontiersin.org Traditional methods are often plagued by a lack of control, leading to mixtures of products. frontiersin.orgacsgcipr.org However, advanced methodologies provide more refined pathways to these valuable compounds.

Chemoselective N-Alkylation of Primary Amines

Direct N-alkylation of primary amines is a fundamental method for forming secondary amines. However, the process is often complicated by overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent. masterorganicchemistry.com This leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts, reducing the yield of the target compound and complicating purification. acsgcipr.orgacs.org

To address the challenge of overalkylation, researchers have developed highly chemoselective methods. A notable advancement is the use of cesium hydroxide (B78521) (CsOH) to promote the mono-N-alkylation of primary amines. organic-chemistry.orgacs.orgnih.gov This method has proven to be highly efficient for preparing a wide variety of secondary amines. acs.org The "cesium effect" refers to the observation that cesium bases not only promote the initial N-alkylation of the primary amine but also actively suppress the subsequent alkylation of the secondary amine product. acs.orgmdma.ch

Studies have shown that when comparing various alkali hydroxides, cesium hydroxide provides superior selectivity for the mono-alkylation product. acs.org The choice of solvent also plays a critical role, with N,N-dimethylformamide (DMF) often being the solvent of choice, although others like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMAC) are also effective. acs.orgmdma.ch The reaction conditions are generally mild, and the methodology is applicable to a broad range of amines and alkyl bromides, including sterically demanding substrates and amino acid derivatives, without requiring protective groups. acs.orgorganic-chemistry.orgacs.org

| Alkali Hydroxide Base | Selectivity (Mono-alkylation : Di-alkylation) | Yield of Secondary Amine |

|---|---|---|

| Cesium Hydroxide (CsOH) | 9:1 or higher | High |

| Other Alkali Hydroxides (e.g., KOH, NaOH) | Lower | Moderate |

The primary challenge in direct N-alkylation is preventing the product secondary amine from reacting further. masterorganicchemistry.com The enhanced reactivity of the secondary amine often leads to a "runaway train" of alkylation. masterorganicchemistry.com The cesium hydroxide-promoted method effectively mitigates this issue. acs.orgnih.govmdma.ch It is suggested that the high chemoselectivity stems from a reversal of the normally observed alkylation rates, where primary and secondary amines exhibit opposing reactivities in the presence of CsOH. mdma.ch While the primary amine is readily alkylated, the resulting secondary amine's reactivity is suppressed, thus preventing significant formation of tertiary amines and quaternary ammonium salts. acs.orgacs.org

Other strategies to avoid overalkylation include using a large excess of the primary amine, which is often economically unfeasible, or employing protecting groups, which adds steps to the synthesis. acsgcipr.orgacs.orgchemicalforums.com Reductive amination also serves as a reliable alternative to direct alkylation for selectively producing secondary amines. frontiersin.orgchemicalforums.com

Catalytic Reductive Amination of Carbonyl Compounds and Nitriles

Catalytic reductive amination is a powerful and versatile alternative for synthesizing secondary amines. frontiersin.orgjocpr.com This one-pot process involves the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.orgnih.govresearchgate.net This method is highly regarded in green chemistry as it can be performed catalytically under mild conditions, streamlining the synthetic pathway and improving atom economy. jocpr.comwikipedia.org The synthesis of N'-pentan-3-ylethane-1,2-diamine would involve the reaction of ethylenediamine (B42938) with pentan-3-one, followed by reduction.

A wide array of transition metal catalysts are effective for the reduction step in reductive amination, with hydrogen gas being an attractive and inexpensive reducing agent. nih.gov Catalysts based on platinum, palladium, ruthenium, and other metals have been extensively studied. wikipedia.orgresearchgate.net

Platinum (Pt) Nanowires: Ultrathin platinum nanowires have emerged as highly effective catalysts for the reductive amination of nitriles and carbonyls. encyclopedia.pubthieme-connect.com They have been successfully used to catalyze the reductive amination of benzonitriles to produce secondary amines in excellent yields. thieme-connect.com The high surface area and unique electronic properties of these nanostructures contribute to their high catalytic activity and selectivity under mild conditions. mdpi.comresearchgate.net

Ruthenium (Ru) Complexes: Ruthenium-based catalysts, including various Ru(II) complexes, are also highly efficient for reductive amination and the related "hydrogen borrowing" or "hydrogen autotransfer" reactions. rsc.orgorganic-chemistry.orgwhiterose.ac.uk These catalysts can facilitate the N-alkylation of amines with alcohols, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. whiterose.ac.uk Specific Ru complexes have been developed for the direct reductive amination of imines and for the coupling of amines with alcohols to form C-N bonds. nih.govrsc.orgacs.org Some Ru complexes show the ability to transfer hydrogen to the imine outside the metal's coordination sphere. acs.org

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Platinum (Pt) Nanowires | Nitriles, Carbonyls | High activity and selectivity for secondary amines. | thieme-connect.com |

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Aldehydes, Anilines | Highly chemoselective, tolerates various functional groups. | organic-chemistry.org |

| Ru(II) α-diimine Complexes | Amines, Alcohols | Effective for N-alkylation via hydrogen borrowing. | acs.org |

| Pd/C | Aldehydes/Ketones, Amines | Commonly used, effective with triethylsilane in nanomicelles. | organic-chemistry.org |

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This is followed by the acid-catalyzed dehydration of the hemiaminal to yield an imine (from a primary amine) or an iminium salt (from a secondary amine). wikipedia.orgmasterorganicchemistry.com The equilibrium is typically driven towards imine formation by removing the water produced. wikipedia.org

The generated imine is then reduced to the final amine product. nih.govmasterorganicchemistry.com This reduction can be achieved by various reducing agents, with the process often mediated by a transition metal catalyst that activates the reductant (e.g., H₂). nih.govresearchgate.net

Deaminative Coupling Reactions

Deaminative coupling has emerged as a powerful tool in organic synthesis for the formation of C-N bonds, providing an alternative to traditional methods. These reactions often proceed with high atom economy and offer novel pathways to complex amine structures.

Ruthenium-Catalyzed Deaminative Coupling of Primary Amines

Ruthenium catalysts are highly effective in promoting the selective coupling of primary amines to generate unsymmetrical secondary amines. marquette.edu This methodology, often termed "borrowing hydrogen" or "hydrogen autotransfer," involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. nih.gov The in-situ generated ruthenium hydride species then reduces the imine to the final amine product. acs.org This process is atom-efficient, with water being the only byproduct. nih.gov

For the synthesis of N'-pentan-3-ylethane-1,2-diamine, a potential pathway involves the ruthenium-catalyzed coupling of pentan-3-ol with ethylenediamine. The catalyst first facilitates the dehydrogenation of pentan-3-ol to pentan-3-one. This ketone then undergoes condensation with one of the amino groups of ethylenediamine to form an imine intermediate. Subsequent reduction of this imine, mediated by the ruthenium hydride species formed in the initial step, yields the target branched diamine. Air-stable ruthenium(II) complexes have been shown to efficiently catalyze the amination of various primary and secondary alcohols with alkyl amines at low catalyst loadings and moderate temperatures. nih.gov

Recent studies have expanded this methodology to the deaminative coupling of enones with simple amines, achieving highly regioselective Cα–Cβ bond cleavage of the enone substrate. marquette.eduacs.org This approach merges hydrogen borrowing with deaminative coupling, further broadening the scope of ruthenium-catalyzed transformations. acs.org

Mechanistic Aspects of C-N Bond Cleavage and Formation

The mechanism of ruthenium-catalyzed deaminative coupling is a multi-step process involving the activation of both C-H and C-N bonds. marquette.edumarquette.edu The catalytic cycle typically begins with the dehydrogenation of an alcohol substrate by the ruthenium complex to form an intermediate carbonyl compound and a ruthenium hydride species. nih.govacs.org

The amine then undergoes a condensation reaction with the carbonyl intermediate to form an imine (or Schiff base). The crucial C-N bond is formed during this step. The ruthenium hydride, generated in the first step, then reduces the imine to the corresponding secondary amine, regenerating the active ruthenium catalyst. acs.org

In more complex deaminative couplings, such as those involving enones, the mechanism can involve γ-C–H activation and subsequent proton transfer steps that facilitate C–C bond cleavage. acs.org This leads to the formation of enamine and aminocarbene fragments. acs.org Isotope labeling studies and DFT calculations have been instrumental in elucidating these pathways, confirming the involvement of consecutive C–H activation, C–C cleavage, and enamine-to-imine rearrangement steps. marquette.eduacs.org The driving force for the facile C-N bond cleavage of primary amines in some systems is the formation of a stable N≡N bond after the initial coupling of the amine nitrogen with a ruthenium(VI) nitrido ligand. nih.gov

Alternative Amination Strategies (e.g., from Amides, Nitriles, Azides)

Beyond deaminative coupling, several other strategies are employed for the synthesis of complex diamines like N'-pentan-3-ylethane-1,2-diamine. These methods utilize different starting materials such as amides, nitriles, and azides to construct the required C-N bonds.

From Amides: Chiral amides can serve as precursors to chiral amines. A co-catalyzed carbene N-H insertion reaction, using an achiral rhodium catalyst and a chiral squaramide, allows for the enantioselective N-alkylation of primary amides. nih.gov This method is rapid and provides access to chiral amides which can be further converted to the desired amines. Another approach is the nickel-hydride catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones, which produces enantioenriched vicinal diamines and β-amino amides. rsc.org

From Nitriles: Nitriles are versatile starting materials for amine synthesis. A sequential nitrile amidination-reduction procedure offers a straightforward route to linear polyamines. nih.gov The synthesis of N'-(2-aminoethyl)-1,2-ethanediamine has been achieved through the hydrogenation of iminodiacetonitrile (B147120) in the presence of a specific hydrogenation catalyst. google.com Transition metal complexes can also facilitate the addition of amines to nitriles to form amidines, which can then be reduced to the corresponding diamines. nih.gov

From Azides: Azides are valuable functional groups for introducing nitrogen into a molecule. The ring-opening of meso-aziridines with trimethylsilyl (B98337) azide, catalyzed by complexes of chromium or magnesium, yields β-azido amines. rsc.org These intermediates can be readily reduced to form chiral 1,2-diamines. rsc.org Another method involves the [3 + 2] cycloaddition of azides with primary amines to afford tetrazoles, which can be precursors to other nitrogen-containing heterocycles or amines. nih.gov

| Starting Material | Reagents/Catalyst | Product Type | Reference |

| Alkenyl Amide | NiH/BOX catalyst, Dioxazolone | Enantioenriched Vicinal Diamine | rsc.org |

| Primary Amide | Rhodium/Squaramide catalyst, Carbene | Chiral Amide | nih.gov |

| Iminodiacetonitrile | Hydrogen, Hydrogenation Catalyst | N'-(2-aminoethyl)-1,2-ethanediamine | google.com |

| meso-Aziridine | Trimethylsilyl azide, Cr or Mg catalyst | β-Azido Amine (Diamine precursor) | rsc.org |

Stereocontrol and Diastereoselectivity in Branched Amine Synthesis

The synthesis of a specific stereoisomer of a branched diamine like N'-pentan-3-ylethane-1,2-diamine requires precise control over the formation of new stereocenters. Enantioselective and diastereoselective methods are critical for achieving this control.

Enantioselective Methods for Chiral Amine Formation

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry. acs.org Catalytic asymmetric hydrogenation of prochiral imines is one of the most fundamental approaches. acs.org For the synthesis of a chiral analog of N'-pentan-3-ylethane-1,2-diamine, an imine formed from a prochiral ketone and an amine can be hydrogenated using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral phosphine (B1218219) ligand. acs.org

Copper-catalyzed reductive couplings have also emerged as powerful tools. For instance, the photocatalytic enantioselective α-aminoalkylation of acyclic imine derivatives using a chiral copper catalyst can produce chiral diamine derivatives with good yields and high enantioselectivity. thieme-connect.com Furthermore, the use of chiral diamines themselves as ligands can induce enantioselectivity in reactions such as the formation of chiral sulfinates. nih.gov A NiH/BOX-catalyzed hydroamidation of alkenyl amides is another effective method for producing enantioenriched vicinal diamines with up to 99% enantiomeric excess (ee). rsc.org

Diastereoselective Outcomes in Diamine Coupling Reactions

When a reaction creates a second stereocenter in a molecule that already contains one, the diastereomeric outcome is critical. Diastereodivergent synthesis, which allows access to either the syn or anti diastereomer by simply changing the catalyst or ligand, is a particularly elegant strategy. nih.gov

A notable example is the copper-catalyzed reductive coupling of imines with 2-azatrienes. By selecting the appropriate chiral bis(phosphine) ligand, either the syn or anti 1,2-diamine product can be obtained with high selectivity. nih.gov Using Ph-BPE as the ligand favors the formation of anti-diamines, while the less common t-Bu-BDPP ligand directs the reaction towards the syn-diamines. nih.gov This method provides a powerful way to control the relative stereochemistry of the two stereocenters in the diamine product.

Another powerful technique is the Rhodium-catalyzed three-component reaction of diazo compounds with imines, which provides efficient access to vicinal diamine derivatives containing two tertiary stereocenters with high to excellent diastereoselectivities. rsc.org

| Catalyst System | Ligand | Substrates | Diastereomeric Ratio (dr) | Yield | Reference |

| Cu-hydride | Ph-BPE | Imines, 2-Azatrienes | up to >20:1 (anti) | up to 91% | nih.gov |

| Cu-hydride | t-Bu-BDPP | Imines, 2-Azatrienes | up to 1:>20 (syn) | up to 76% | nih.gov |

| Rh-catalyst | - | Diazo compounds, Imines | high to excellent | 75% to >95% | rsc.org |

Methodological Advancements and Future Directions in N'-pentan-3-ylethane-1,2-diamine Synthesis

The synthesis of N'-pentan-3-ylethane-1,2-diamine and its analogs is continually evolving, driven by the need for more sustainable and efficient manufacturing processes. Modern synthetic strategies are increasingly focused on minimizing environmental impact and maximizing productivity. This section explores two key areas of advancement: the incorporation of green chemistry principles and the application of microflow reactor technology.

Integration of Green Chemistry Principles in Amine Synthesis

The principles of green chemistry are fundamental to developing environmentally benign synthetic routes for amines like N'-pentan-3-ylethane-1,2-diamine. sigmaaldrich.comacs.org These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. sigmaaldrich.com The application of these principles to amine synthesis is a critical area of research, focusing on the use of renewable feedstocks, safer solvents, and catalytic reactions. rsc.orgrsc.org

Key Green Chemistry Principles in Amine Synthesis:

| Principle | Application in Amine Synthesis |

| Prevention | Designing synthetic pathways that minimize the generation of waste products. sigmaaldrich.com |

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product, reducing byproducts. acs.org |

| Use of Renewable Feedstocks | Exploring the use of biomass-derived materials as starting points for amine synthesis, moving away from petrochemical sources. rsc.orgresearchgate.netresearchgate.net |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. acs.orgyoutube.com Catalysts can be recovered and reused. youtube.com |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives such as water or deep eutectic solvents (DESs). mdpi.comresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com |

Recent research has highlighted the potential of producing bio-based diamines from renewable sources like sugars, amino acids, and vegetable oils. researchgate.net For instance, engineered strains of Escherichia coli have been used to produce diamines from glucose. researchgate.net Catalytic reductive amination of bio-based carbonyl compounds is another promising green approach to synthesizing aliphatic amines. acs.org

Furthermore, the use of deep eutectic solvents (DESs) as both solvents and co-catalysts is gaining traction. mdpi.com These solvents can replace conventional organic solvents in reactions like the Ullman amine synthesis, leading to high yields of diamines under milder conditions. mdpi.com

The future of green amine synthesis lies in the synergistic combination of these principles, for example, by using a bio-based starting material in a catalytic reaction carried out in a green solvent. The development of robust green metrics, such as those provided by the CHEM21 toolkit, will be crucial for evaluating and comparing the sustainability of different synthetic routes. rsc.org

Exploiting Microflow Reactor Technology for Enhanced Efficiency

Microflow reactor technology, also known as continuous flow chemistry, offers significant advantages for the synthesis of N'-pentan-3-ylethane-1,2-diamine and other amines. chemdistgroup.comchimia.ch These reactors consist of micro-structured channels with dimensions typically in the sub-millimeter range, providing a very high surface-area-to-volume ratio. tami-imi.comnih.govuni-mainz.de

This high ratio leads to superior heat and mass transfer compared to conventional batch reactors. chimia.chtami-imi.comnih.gov The result is precise temperature control, rapid mixing, and significantly shorter reaction times. chimia.chtami-imi.comrsc.org For instance, reactions that might take hours in a batch reactor can often be completed in minutes or even seconds in a microreactor. tami-imi.comnih.gov

Advantages of Microflow Reactors in Amine Synthesis:

| Feature | Advantage | Research Finding |

| Enhanced Heat Transfer | Allows for highly exothermic reactions to be performed safely and isothermally. chimia.chtami-imi.com | Lithiation reactions, which are difficult to control in batch reactors, can be performed at higher temperatures in microreactors with increased yield. chimia.ch |

| Rapid Mixing | Prevents the formation of concentration gradients, leading to higher selectivity and yield. chimia.chrsc.org | The monoacylation of symmetrical diamines in a microreactor showed superior selectivity compared to the same reaction in a flask. rsc.orgrsc.org |

| Short Residence Times | Increases throughput and allows for the handling of unstable intermediates. tami-imi.comkyoto-u.ac.jp | Unstable reactive species can be quickly transferred to the next reaction step before they decompose. kyoto-u.ac.jp |

| Improved Safety | The small internal volume of the reactor minimizes the risk associated with hazardous reactions. chimia.chtami-imi.com | The small reaction volume provides excellent plant security. chimia.ch |

| Scalability | Scaling up is achieved by "numbering-up" or running multiple microreactors in parallel, which is often simpler than scaling up a batch process. tami-imi.commdpi.com | The scaling of microreactor processes is generally considered straightforward. tami-imi.com |

The combination of green chemistry principles with microflow technology presents a powerful platform for the future of amine synthesis. rsc.org For example, a recent study demonstrated a green and efficient monoacylation of symmetrical diamines in a microreactor using a green reagent, which resulted in high selectivity and efficiency. rsc.orgrsc.org Future research will likely focus on the development of integrated systems that use bio-based feedstocks in catalytic reactions within continuous flow microreactors, paving the way for highly sustainable and efficient production of N'-pentan-3-ylethane-1,2-diamine and its analogs. acs.org

Elucidating Coordination Chemistry and Ligand Behavior of N Pentan 3 Ylethane 1,2 Diamine

Fundamental Coordination Modes of 1,2-Diamine Ligands

Polydentate ligands, which can bind to a central metal atom at multiple points, are crucial in coordination chemistry. britannica.com Among these, 1,2-diamine ligands like N'-pentan-3-ylethane-1,2-diamine are notable for their ability to form stable chelate complexes. libretexts.org

Chelate Ring Formation and Conformational Dynamics

When a bidentate ligand such as a 1,2-diamine coordinates to a metal ion, it forms a stable ring structure known as a chelate ring. libretexts.orglibretexts.org This process, termed chelation, results in a complex that is significantly more stable than a similar complex formed with comparable monodentate ligands, an observation known as the chelate effect. britannica.comlibretexts.orgcsbsju.edu The increased stability is largely attributed to favorable entropy changes. britannica.comcsbsju.edu

For 1,2-diamine ligands like ethylenediamine (B42938), the formation of a five-membered ring with the metal ion is a characteristic feature. libretexts.orgdoubtnut.commathabhangacollege.ac.in These chelate rings are not static; they can adopt various conformations, such as the "twist" conformation, leading to the possibility of conformational isomerism. The binding to a metal center can also freeze the rapid nitrogen inversion that occurs in free amines, creating new possibilities for diastereoisomerism. libretexts.org The stability of a chelate is related to the number of atoms in its ring, with five- and six-membered rings generally being more stable than rings with fewer or more atoms. britannica.com

Bidentate versus Hypodentate Coordination in Multidentate Amines

Multidentate ligands, by definition, possess multiple donor atoms. nih.gov While they typically coordinate to a metal center using all available donor sites (e.g., bidentate for a two-donor ligand), they can sometimes bind using fewer than the maximum number of donor atoms. csbsju.eduresearchgate.net This behavior is termed hypodentate coordination. researchgate.net

For example, a ligand that is potentially tridentate (three donor atoms) might coordinate in a bidentate fashion, leaving one donor arm "dangling" and uncoordinated. researchgate.net This can occur due to factors such as steric hindrance around the metal center or the electronic preferences of the metal ion for a particular coordination number or geometry. researchgate.netnih.gov The flexibility of multidentate amine ligands allows for a variety of coordination modes, from four-coordinate trigonal pyramidal to six-coordinate trigonal prismatic, depending on the metal's ionic radius and its substituents. nih.gov

Synthesis and Characterization of Metal Complexes with N'-pentan-3-ylethane-1,2-diamine

The synthesis of metal complexes with N'-pentan-3-ylethane-1,2-diamine involves the reaction of the diamine ligand with a suitable metal salt. The resulting complexes are characterized using various analytical techniques to determine their structure and properties.

Formation of Transition Metal Complexes (e.g., Ni(II), Ru(II), Cu(II), Co(III), Cr(III))

N'-pentan-3-ylethane-1,2-diamine, as a classic bidentate N-donor ligand, readily forms complexes with a variety of transition metals. The coordination of the two nitrogen atoms to the metal center typically results in an octahedral or square planar geometry, depending on the metal ion and other coordinating ligands.

For instance, complexes of Copper(II) with ethylenediamine derivatives have been synthesized and characterized. nih.govnih.gov In one study, reacting CuCl₂·2H₂O with the respective diamine ligand in methanol (B129727) yielded the desired copper(II) complexes. nih.gov The crystal structure of a related Cu(II) complex with N,N'-dimethylethane-1,2-diamine showed a tetragonally elongated six-coordinate geometry. researchgate.net

Cobalt(III) complexes with ethylenediamine are well-established in coordination chemistry. nih.gov Similarly, Chromium(III) forms stable octahedral complexes with ethylenediamine ligands, such as [Cr(en)₃]³⁺ and cis-[CrCl₂(en)₂]⁺. uwimona.edu.jmnih.gov The synthesis of these complexes often involves the direct reaction of a chromium(III) salt with the diamine. uwimona.edu.jmnih.gov

Ruthenium(II) complexes containing both a bisphosphine and a 1,2-diamine ligand are highly effective catalysts, particularly for the asymmetric hydrogenation of ketones. acs.orgnih.gov These catalysts, often of the general formula [RuCl₂(bisphosphine)(1,2-diamine)], have demonstrated significant utility in synthesizing chiral alcohols with high enantioselectivity. acs.orgnih.gov

The structural features of the diamine ligand can influence the catalytic activity. Research has shown that expanding the diamine motif beyond simple 1,2-diamines to include 1,3- and 1,4-diamines can alter the catalyst's scope and efficiency for different substrates. acs.orgnih.gov In these complexes, the chiral bisphosphine ligand generally dictates the stereochemical outcome, while the diamine component can enhance the reaction rate. acs.org

Table 1: Selected Ru(II)(Bisphosphine)(Diamine) Catalyst Data

| Catalyst Component | Role in Asymmetric Hydrogenation | Reference |

|---|---|---|

| Ru(II) Center | Active metal center for catalysis | acs.orgnih.gov |

| Bisphosphine Ligand | Controls the stereochemical outcome (enantioselectivity) | acs.org |

| Diamine Ligand | Influences catalytic activity and reaction rate | acs.orgacs.org |

Nickel(II) readily forms stable complexes with chelating nitrogen ligands like 1,2-diamines. nih.govmdpi.com These complexes often exhibit square planar or octahedral geometries. mdpi.com For example, Ni(II) complexes with N,N'-dibenzylethane-1,2-diamine have been synthesized and structurally characterized, revealing a regular octahedral coordination environment for the Ni(II) ion. nih.gov

Table 2: Common Geometries of Ni(II) Complexes with Chelating N-Ligands

| Coordination Geometry | Typical Properties | Reference |

|---|---|---|

| Square Planar | Often diamagnetic; common for four-coordinate Ni(II) | mdpi.comchemrevlett.comresearchgate.net |

| Octahedral | Paramagnetic; common for six-coordinate Ni(II) | nih.govmdpi.com |

An in-depth examination of the coordination chemistry and ligand behavior of N'-pentan-3-ylethane-1,2-diamine reveals its versatile role in the formation of various metal complexes. This article elucidates its interactions with transition metals, organolithium reagents, and alkali metal cations, alongside a discussion of the spectroscopic techniques used for their characterization.

1

N'-pentan-3-ylethane-1,2-diamine, an aliphatic diamine, functions as a bidentate chelating ligand, binding to metal centers through its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring, a common structural feature for 1,2-diamines which enhances the stability of the resulting metal complex.

3 Cu(II) Aliphatic Diamine Complexes

The coordination of aliphatic diamines with copper(II) ions typically results in the formation of complexes with distinct structural and spectroscopic properties. While specific studies on N'-pentan-3-ylethane-1,2-diamine are not prevalent, the behavior of analogous diamine ligands provides significant insight. Copper(II) complexes with simple diamines like ethane-1,2-diamine often exhibit a distorted octahedral geometry. nih.gov This distortion is a manifestation of the Jahn-Teller effect, which is common for d⁹ metal ions like Cu(II) in an octahedral environment. nih.gov

The synthesis of such complexes is generally achieved by reacting a copper(II) salt with the diamine ligand in a suitable solvent. researchgate.net The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which for similar complexes has confirmed elongated octahedral geometries. nih.gov For instance, in tris(ethane-1,2-diamine)copper(II) complexes, the Cu-N distances can vary, indicating the distorted coordination sphere. nih.gov

Table 1: Representative Crystallographic Data for a Cu(II)-Diamine Complex

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Octahedral |

| Cu-N bond lengths (Å) | 2.050 - 2.300 nih.gov |

| Crystal System | Orthorhombic |

Note: Data is representative of a similar Cu(II)-ethane-1,2-diamine complex and is provided for illustrative purposes.

4 Organolithium-Diamine Complexes

Organolithium reagents are highly reactive compounds containing a carbon-lithium bond and are known to form complexes with Lewis bases such as diamines. wikipedia.org These reagents are strong bases and potent nucleophiles used extensively in organic synthesis. libretexts.org The addition of a chelating diamine like N'-pentan-3-ylethane-1,2-diamine can significantly influence the reactivity and structure of the organolithium species.

Diamines like tetramethylethylenediamine (TMEDA) are known to deaggregate the oligomeric structures of organolithiums (e.g., hexameric n-butyllithium) by chelating to the lithium cations, forming more reactive, solvated dimers. wikipedia.org It is expected that N'-pentan-3-ylethane-1,2-diamine would behave similarly, coordinating to the lithium ion to increase the polarity of the C-Li bond and enhance the nucleophilicity of the organic group. This interaction is crucial in directed metalation reactions, where the diamine can help direct the deprotonation to a specific site on a molecule. wikipedia.org

2 Coordination with Alkali Metal Cations

The coordination of N'-pentan-3-ylethane-1,2-diamine is not limited to transition metals. Its nitrogen lone pairs can also interact with alkali metal cations, although these interactions are generally weaker than those with transition metals.

1 Role of Tripodal Tetradentate Amine Ligands (Me6TREN Analogs)

While N'-pentan-3-ylethane-1,2-diamine is a bidentate ligand, the principles of alkali metal coordination can be understood by examining more complex systems like those involving tripodal tetradentate amine ligands, such as analogs of tris(2-dimethylaminoethyl)amine (Me6TREN). These ligands create a cavity that can encapsulate metal ions. The coordination of a pendant amino group, similar to the amino groups in N'-pentan-3-ylethane-1,2-diamine, can be influenced by factors such as pH. For example, in related lanthanide complexes with ligands featuring a pendant aminoethyl group, the coordination of the amino group is pH-dependent; at lower pH, the protonated amine does not coordinate to the metal ion. researchgate.net This demonstrates that the basicity of the amine and the solution conditions play a critical role in complex formation with alkali metals.

3 Spectroscopic and Structural Analysis of Metal-Diamine Complexes

A variety of spectroscopic techniques are employed to elucidate the structures of metal-diamine complexes in both solid-state and solution.

1 Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, NOESY, HMBC) for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of metal complexes in solution. muni.cz For diamagnetic complexes, standard techniques like ¹H and ¹³C NMR, along with two-dimensional methods like COSY, NOESY, and HMBC, can provide detailed information about the connectivity and spatial proximity of atoms within the ligand upon coordination.

In the case of paramagnetic complexes, such as those with Cu(II), NMR spectra can be more complex due to the influence of the unpaired electron. mcmaster.ca However, the resulting paramagnetic shifts can provide valuable information about the electronic structure and spin density distribution within the complex. mcmaster.ca

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for a Pentan-3-yl Moiety

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (ketone analog) | ~210.8 |

| CH₂ | ~35.6 |

| CH₃ | ~7.9 |

Note: Data is for the analogous pentan-3-one and serves to illustrate expected chemical shift regions. pearson.com Actual shifts for N'-pentan-3-ylethane-1,2-diamine complexes will vary based on the metal center and coordination environment.

By combining various NMR experiments, it is possible to fully assign the proton and carbon signals of the N'-pentan-3-ylethane-1,2-diamine ligand and deduce the structural changes that occur upon complexation.

Ligand Design and Structure-Property Relationships in N'-pentan-3-ylethane-1,2-diamine Coordination

The specific design of a ligand has a profound impact on the properties of the resulting coordination complexes. The introduction of a pentan-3-yl group to the ethylenediamine scaffold is a deliberate modification that influences both steric and electronic properties.

The pentan-3-yl group is a moderately bulky, branched alkyl substituent. Its presence on one of the nitrogen atoms of the ethylenediamine backbone introduces significant steric hindrance around that coordination site. This steric bulk can have several consequences:

Coordination Geometry: The steric demands of the pentan-3-yl group can influence the preferred coordination number and geometry of the metal complex. It may favor lower coordination numbers or lead to distorted geometries to accommodate the bulky substituent.

Stability of Complexes: The chelate effect, which generally enhances the stability of complexes with polydentate ligands, will still be operative. However, excessive steric strain introduced by the pentan-3-yl group could potentially destabilize the complex.

Reactivity: The steric hindrance can block or hinder the approach of other molecules to the metal center, thereby influencing the reactivity of the complex. This can be advantageous in catalysis, for example, by promoting selectivity.

The electronic effect of the pentan-3-yl group is primarily that of an electron-donating alkyl group. This inductive effect increases the electron density on the substituted nitrogen atom, potentially enhancing its donor strength (basicity) compared to the unsubstituted nitrogen. However, this electronic effect is generally considered to be less significant than the steric impact of the bulky group.

To understand the role of the pentan-3-yl group, it is useful to compare N'-pentan-3-ylethane-1,2-diamine with other related diamine ligands. By systematically varying the substituents on the ethylenediamine backbone, the steric and electronic properties of the resulting complexes can be fine-tuned.

Less Bulky Substituents: Ligands such as N-methylethylenediamine or N-ethylethylenediamine offer less steric hindrance and provide a baseline for understanding the impact of increasing alkyl bulk.

More Bulky Substituents: A well-studied example of a sterically demanding ligand is N,N'-di-tert-butylethylenediamine. The two bulky tert-butyl groups impose significant steric constraints, often leading to complexes with unusual geometries and reactivity. Comparing the coordination chemistry of N'-pentan-3-ylethane-1,2-diamine with that of N,N'-di-tert-butylethylenediamine would highlight the gradations in steric effects.

Asymmetric vs. Symmetric Substitution: N'-pentan-3-ylethane-1,2-diamine is an asymmetrically substituted ligand. This asymmetry can lead to the formation of isomeric complexes and can be exploited in applications such as asymmetric catalysis. In contrast, symmetrically substituted ligands like N,N'-di-tert-butylethylenediamine typically form more symmetrical complexes.

By studying this family of related ligands, a deeper understanding of structure-property relationships can be achieved, allowing for the rational design of coordination complexes with desired characteristics.

Computational and Theoretical Investigations into N Pentan 3 Ylethane 1,2 Diamine Systems

Advanced Quantum Chemical Studies of Diamines

Quantum chemistry delves into the electronic structure of molecules to predict their properties. For diamines like N'-pentan-3-ylethane-1,2-diamine, these methods can elucidate complex intramolecular interactions and conformational preferences that govern their macroscopic behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov Instead of solving the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. ucl.ac.uk This approach is widely used for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. stackexchange.comscm.com

The optimization process is iterative, starting with an initial guess of the molecular structure. The forces on each atom (the negative of the energy gradient) are calculated, and the atoms are moved in a direction that lowers the total energy. stackexchange.com This process is repeated until the forces are negligible and the energy change between steps is minimal, indicating that a stable structure has been found. scm.com For N'-pentan-3-ylethane-1,2-diamine, DFT optimization would reveal crucial information about bond lengths, bond angles, and dihedral angles that define its preferred shape. researchgate.net Various functionals, such as B3LYP or ωB97XD, can be paired with different basis sets (e.g., 6-31G* or 6-311++G(d,p)) to perform these calculations, with the choice depending on the desired accuracy and the specific properties being investigated. abct.frnih.govresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Diamine Fragment (DFT) This table presents typical bond lengths and angles that could be expected for a molecule like N'-pentan-3-ylethane-1,2-diamine, based on general DFT calculations for similar structures.

| Parameter | Typical Value (B3LYP/6-31G*) | Description |

|---|---|---|

| C-C Bond Length | 1.52 - 1.54 Å | Standard single bond between carbon atoms. |

| C-N Bond Length | 1.46 - 1.48 Å | Standard single bond between carbon and nitrogen. |

| N-H Bond Length | 1.01 - 1.02 Å | Standard single bond between nitrogen and hydrogen. |

| C-C-N Bond Angle | 110° - 114° | The angle within the ethylamine (B1201723) backbone. |

| H-N-H Bond Angle | 106° - 108° | The angle within the primary amine group. |

The branching pentan-3-yl group introduces significant steric complexity. Computational methods can systematically explore the rotational possibilities around the C-C and C-N bonds to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. soton.ac.uk For the aliphatic chain, key conformations include anti (or trans) and gauche arrangements. sinica.edu.tw The relative stability of these conformers is determined by a balance of factors, including steric hindrance and subtle electronic effects like hyperconjugation. mdpi.com In some cases, folded conformations may be stabilized by intramolecular interactions, while in others, an extended conformation is energetically preferred to minimize steric repulsion. mdpi.commdpi.com The polarity of the solvent can also significantly influence the conformational preferences. soton.ac.uk

N'-pentan-3-ylethane-1,2-diamine possesses both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen lone pairs). libretexts.org This allows for the formation of an intramolecular hydrogen bond, where a hydrogen atom on one amine group interacts with the nitrogen of the other amine group within the same molecule. libretexts.orgcollegedunia.com Such an interaction can significantly stabilize a specific folded conformation, effectively locking the molecule into a cyclic-like structure.

DFT calculations are particularly effective at identifying and quantifying these interactions. nih.govnih.gov The presence of an intramolecular hydrogen bond is typically confirmed by several geometric and electronic criteria:

A short distance between the hydrogen atom and the acceptor atom (e.g., H···N).

A bond angle for the D–H···A system (e.g., N–H···N) that is close to linear (180°).

A slight elongation of the donor N-H bond. ruc.dk

Natural Bond Orbital (NBO) analysis, often performed after a DFT calculation, can provide further insight by quantifying the charge transfer from the acceptor's lone pair to the donor's anti-bonding orbital, giving a measure of the hydrogen bond's strength. nih.govnih.gov The presence and strength of such bonds are crucial for accurately predicting the molecule's conformational landscape and reactivity. nih.gov

Table 2: Parameters for Analyzing Intramolecular Hydrogen Bonds This table outlines the key indicators used in computational studies to confirm and characterize an intramolecular N-H···N hydrogen bond.

| Parameter | Indicator of H-Bonding | Computational Method |

|---|---|---|

| H···N Distance | Typically < 2.5 Å | Geometry Optimization (DFT) |

| N-H···N Angle | > 110°, closer to 180° is stronger | Geometry Optimization (DFT) |

| N-H Bond Length | Slightly elongated compared to a non-bonded N-H | Geometry Optimization (DFT) |

| Stabilization Energy (E(2)) | Energy associated with charge transfer from Nlp to σ*(N-H) | NBO Analysis |

| Vibrational Frequency | Red-shift (lowering) of the N-H stretching frequency | Frequency Calculation (DFT) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. abct.frresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. abct.fryoutube.com

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for high-accuracy energetic calculations. researchgate.net They are particularly valuable for calculating properties like proton affinities or reaction energy barriers where a high degree of accuracy is required. abct.fraps.org For a system like N'-pentan-3-ylethane-1,2-diamine, one might use a "divide-and-conquer" strategy: performing an initial geometry optimization with a cost-effective DFT method, followed by a single-point energy calculation using a high-level ab initio method (e.g., CCSD(T)) to refine the energy of the most important conformers or transition states. youtube.com

For molecules with many rotatable bonds, exploring the entire conformational landscape using quantum methods can be prohibitively expensive. Molecular Mechanics (MM) offers a much faster, classical alternative. sinica.edu.tw MM methods treat atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. researchgate.net The energy is a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

MM is exceptionally efficient for performing broad conformational searches on flexible molecules like N'-pentan-3-ylethane-1,2-diamine. mdpi.com A typical workflow involves using MM to generate thousands of different conformers, quickly identifying a smaller set of low-energy candidates. mdpi.com These promising structures can then be subjected to more accurate DFT or ab initio calculations for final geometry optimization and energy refinement. nih.gov This multi-level approach combines the speed of MM for broad exploration with the accuracy of quantum mechanics for detailed analysis.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For N'-pentan-3-ylethane-1,2-diamine, theoretical methods can be used to elucidate the mechanisms of reactions such as protonation, alkylation, or complexation.

The process involves identifying all relevant species along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction path but a minimum in all other degrees of freedom, representing the energy barrier that must be overcome for the reaction to occur. researchgate.net By calculating the energies of the reactants and the transition state, one can determine the activation energy (energy barrier) of the reaction, which is a key factor governing its rate. nih.gov Methods like Transition State Theory (TST) can then be used to estimate reaction rate constants. nih.gov For instance, studying the stepwise protonation of the two amine groups in N'-pentan-3-ylethane-1,2-diamine would involve locating the transition states for proton transfer and calculating the relative acidities (pKa) of the two nitrogen atoms. nih.gov

Energy Profiles and Transition States for Amine Reactions

The study of reaction energy profiles provides crucial insights into the kinetics and mechanisms of chemical transformations involving N'-pentan-3-ylethane-1,2-diamine. These profiles map the potential energy of a system as it progresses from reactants to products, highlighting the energy of the transition state—the highest point on the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy, a key factor in determining the reaction rate. youtube.com

For amine reactions, computational models can elucidate the step-by-step process of bond breaking and formation. For instance, in a nucleophilic substitution reaction, the energy profile would illustrate the energy changes as the amine nitrogen attacks an electrophilic center, leading to the formation of a new bond and the departure of a leaving group. The transition state in such a reaction would represent the fleeting arrangement of atoms where the old bond is partially broken and the new bond is partially formed.

Table 1: Illustrative Reaction Coordinate Data

| Reaction Coordinate | Potential Energy (kJ/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +85 |

| Products | -20 |

This table provides a simplified example of the potential energy changes along a reaction coordinate for a hypothetical exothermic reaction involving an amine.

Modeling Nucleophilic Addition and Proton Transfer Processes

N'-pentan-3-ylethane-1,2-diamine, with its two nitrogen atoms possessing lone pairs of electrons, can act as a nucleophile. Computational models are instrumental in simulating nucleophilic addition reactions, where the amine adds to a carbonyl group or another unsaturated system. These models can predict the preferred stereochemical outcome of such reactions by comparing the energies of different possible transition states.

Proton transfer is another fundamental process in the chemistry of amines. Theoretical calculations can model the transfer of a proton to or from the nitrogen atoms of N'-pentan-3-ylethane-1,2-diamine, providing insights into its basicity and the stability of its protonated forms. Hydrogen bonding plays a significant role in facilitating these proton transfer processes, and computational methods can be used to model the geometry and energetics of hydrogen-bonded complexes.

Gas Phase and Aqueous Phase Degradation Schemes for Amines

Understanding the degradation pathways of amines is crucial for various applications. Computational studies can predict the likely degradation products and mechanisms in different environments.

In the gas phase , degradation can be initiated by reactions with atmospheric oxidants like hydroxyl radicals (•OH). Theoretical calculations can map out the reaction pathways, starting from the initial radical attack on the amine, leading to the formation of various smaller, oxygenated products. Gas-phase basicity studies, which can be performed computationally, are also important for understanding the ion-molecule reactions of these amines. researchgate.net

In the aqueous phase , the degradation of diamines can proceed through different mechanisms, often involving the formation of carbamates followed by intermolecular cyclization or nucleophilic attack by another amine molecule. researchgate.net Computational modeling can help to elucidate the energetics of these pathways and identify the most likely degradation products under different conditions of temperature and pH.

Computational Insights into Metal-Diamine Complexation

As a vicinal diamine, N'-pentan-3-ylethane-1,2-diamine can act as a bidentate chelating ligand, binding to a single metal center through its two nitrogen atoms to form a stable five-membered ring. This chelation enhances the stability of the resulting metal complex.

Bond Dissociation Energies and Stability of Coordination Bonds

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. wikipedia.org In the context of metal-diamine complexes, computational methods can be used to calculate the BDE of the metal-nitrogen bonds. A higher BDE indicates a stronger and more stable coordination bond. ucsb.edumasterorganicchemistry.comyoutube.com These calculations are valuable for predicting the thermodynamic stability of different metal complexes of N'-pentan-3-ylethane-1,2-diamine.

The stability of these complexes is influenced by factors such as the nature of the metal ion, the steric bulk of the ligand, and the solvent environment. Computational studies can systematically investigate these factors to provide a detailed understanding of the stability trends.

Table 2: Representative Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) |

|---|---|

| C-H | 414 |

| C-N | 305 |

| N-H | 389 |

This table provides average bond dissociation energies for common bond types to illustrate the relative strengths of chemical bonds. wikipedia.org Specific BDEs for N'-pentan-3-ylethane-1,2-diamine and its metal complexes would require specific computational studies.

Electronic Structure and Magnetic Properties of Metal-Diamine Complexes

The interaction between a metal ion and the diamine ligand leads to changes in their electronic structures. Computational methods, such as DFT and more advanced ab initio calculations, can provide a detailed picture of the electronic distribution within the complex. aps.orgwiley-vch.de This includes the nature of the metal-ligand bonding orbitals and the energies of the d-orbitals of the metal center.

For complexes with unpaired electrons, these electronic structure calculations are essential for understanding their magnetic properties. rsc.orgbohrium.comtdl.org The calculations can predict the spin state of the metal ion (high-spin or low-spin) and the magnitude of the magnetic moment. These theoretical predictions can be compared with experimental data from techniques like magnetic susceptibility measurements.

Ligand Field Theory and Spectroscopic Predictions

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wpmucdn.comuni-siegen.de It considers the effect of the ligand-donated electrons on the energies of the metal's d-orbitals. In an octahedral complex, for example, the d-orbitals are split into two sets of different energies. The energy difference between these sets is denoted as Δ (or 10Dq).

Computational LFT programs can be used to calculate the d-d transition energies for metal complexes of N'-pentan-3-ylethane-1,2-diamine. whiterose.ac.uk These transitions correspond to the absorption of light and are responsible for the color of many transition metal complexes. By predicting the energies of these transitions, computational chemistry can help to interpret the UV-Vis spectra of these compounds. nih.gov For lanthanide complexes, the ligand field splitting is a sensitive function of the ligand's nature and the coordination geometry. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (2-Aminoethyl)(pentan-3-yl)amine |

| N'-pentan-3-ylethane-1,2-diamine |

| N'-pentan-3-ylethane-1,2-diamine |

| Hydroxyl radical |

Predictive Modeling for New Diamine Derivatives and Catalytic Performance

Computational and theoretical chemistry have emerged as indispensable tools in the rational design of new catalysts. For chiral diamine ligands such as N'-pentan-3-ylethane-1,2-diamine, predictive modeling offers a powerful strategy to forecast the catalytic performance of novel derivatives, thereby accelerating the discovery of more efficient and selective catalysts for asymmetric synthesis. researchgate.netresearchgate.net This approach bypasses the laborious and resource-intensive process of synthesizing and testing large libraries of compounds, instead focusing synthetic efforts on candidates with the highest predicted potential.

The core of predictive modeling lies in establishing a statistically significant relationship between the structural or physicochemical properties of a molecule and its observed activity—a concept known as a Quantitative Structure-Activity Relationship (QSAR). scispace.com In catalysis, this translates to a Quantitative Structure-Selectivity Relationship (QSSR) or Quantitative Structure-Performance Relationship (QSPR), where the model predicts outcomes like yield or enantiomeric excess (% ee). researchgate.netresearchgate.net

Research Findings and Model Development

The development of a predictive model for derivatives of N'-pentan-3-ylethane-1,2-diamine would follow a structured, multi-step process grounded in established computational methodologies. osti.gov

Dataset Curation: A dataset of structurally related diamine ligands is compiled. For a hypothetical study on the N'-pentan-3-ylethane-1,2-diamine scaffold, a series of derivatives would be designed by systematically modifying its structure. Modifications could include altering the alkyl substituent on the secondary amine, introducing groups on the ethylenediamine (B42938) backbone, or substituting the primary amine.

Descriptor Calculation: For each derivative in the dataset, a wide range of molecular descriptors are calculated using computational software. These descriptors are numerical representations of the molecule's properties and are categorized as:

Steric Descriptors: Quantify the size and shape of the ligand (e.g., molecular volume, surface area, specific steric parameters).

Electronic Descriptors: Describe the electronic environment (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). scispace.com

Topological Descriptors: Relate to the connectivity and branching of the molecular structure.

Quantum-Chemical Descriptors: Derived from methods like Density Functional Theory (DFT), these can provide highly accurate information on the ligand's geometry and electronic structure. scispace.comnih.gov

Model Building and Validation: Using statistical techniques like Multivariate Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), a mathematical model is constructed that correlates a subset of the most relevant descriptors with the catalytic performance (e.g., enantiomeric excess). researchgate.netosti.gov The model's predictive power is rigorously validated to ensure it is robust and can be generalized to new, untested compounds. researchgate.net

Illustrative Predictive Modeling for N'-pentan-3-ylethane-1,2-diamine Derivatives

To illustrate this process, consider a hypothetical study aimed at optimizing a copper-catalyzed asymmetric reaction using derivatives of N'-pentan-3-ylethane-1,2-diamine.

First, a library of virtual derivatives is created, as shown in the interactive table below.

Interactive Table 1: Hypothetical Library of N'-Substituted Ethane-1,2-Diamine Derivatives Users can sort and filter the data by clicking on headers or using the search bar.

| Compound ID | R Group (Substitution on N') | Molecular Formula |

| L1 | pentan-3-yl (parent) | C₇H₁₈N₂ |

| L2 | propan-2-yl | C₅H₁₄N₂ |

| L3 | butan-2-yl | C₆H₁₆N₂ |

| L4 | 2,4-dimethylpentan-3-yl | C₉H₂₂N₂ |

| L5 | cyclopentyl | C₇H₁₆N₂ |

| L6 | cyclohexyl | C₈H₁₈N₂ |

Next, key molecular descriptors relevant to the catalytic activity are calculated for each derivative. These descriptors would form the basis of the QSAR model.

Interactive Table 2: Calculated Molecular Descriptors for Hypothetical Ligand Library This table contains hypothetical data for illustrative purposes.

| Compound ID | Steric Parameter (e.g., %Vbur) | Electronic Parameter (N' Charge) | HOMO Energy (eV) |

| L1 | 38.5 | -0.25 | -5.8 |

| L2 | 34.2 | -0.22 | -5.6 |

| L3 | 36.1 | -0.24 | -5.7 |

| L4 | 42.8 | -0.28 | -6.0 |

| L5 | 37.9 | -0.26 | -5.9 |

| L6 | 40.1 | -0.27 | -5.95 |

Finally, a predictive model is generated by correlating these descriptors with experimentally determined (or in this case, hypothetical) catalytic results. The resulting model can then be used to predict the performance of new, unsynthesized derivatives.

Interactive Table 3: Predictive Model Results for Catalytic Performance This table shows hypothetical experimental data and the corresponding predictions from a fictional QSAR model (Predicted % ee = β₀ + β₁[Steric] + β₂[Electronic] + ...).

| Compound ID | Experimental % ee | Predicted % ee | Residual (Error) |

| L1 | 85 | 84.5 | 0.5 |

| L2 | 72 | 73.1 | -1.1 |

| L3 | 81 | 80.2 | 0.8 |

| L4 | 94 | 93.5 | 0.5 |

| L5 | 88 | 88.9 | -0.9 |

| L6 | 91 | 90.7 | 0.3 |

The high correlation between the predicted and experimental values in this hypothetical model would validate its use for screening further derivatives. For example, the model suggests that increasing the steric bulk (like in L4 ) leads to higher enantioselectivity. This insight allows researchers to design and synthesize new ligands with a high probability of success, demonstrating the power of predictive modeling to guide catalyst development efficiently. researchgate.netresearchgate.net

Mechanistic Organic Chemistry and Reactivity Profiles of N Pentan 3 Ylethane 1,2 Diamine

Reaction Mechanisms Involving Primary and Secondary Amine Functionalities

The presence of both primary and secondary amines within the same molecule allows for a diverse range of chemical transformations. The reactivity of each amine is governed by its nucleophilicity and the steric environment surrounding the nitrogen atom.

Nucleophilic Reactivity of the Nitrogen Centers

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. Generally, in solution, the nucleophilicity of amines follows the trend: secondary > primary > tertiary > ammonia. masterorganicchemistry.com This trend is a result of a combination of inductive effects from the alkyl groups, which increase electron density on the nitrogen, and steric hindrance, which can impede the approach to the electrophile. masterorganicchemistry.com While secondary amines are often more basic and more nucleophilic than primary amines, this is not a strict rule and can be influenced by the specific alkyl substituents and reaction conditions. acs.orgresearchgate.net

In the case of N'-pentan-3-ylethane-1,2-diamine, the primary amine (-NH2) is less sterically encumbered than the secondary amine, which is attached to a bulky pentan-3-yl group. The pentan-3-yl group exerts significant steric hindrance around the secondary nitrogen atom, which can decrease its reactivity towards bulky electrophiles. researchgate.net Conversely, the primary amine at the end of the ethyl chain is more accessible. Therefore, for reactions sensitive to steric effects, the primary amine may react preferentially. However, for reactions primarily governed by electronic effects, the secondary amine, with two electron-donating alkyl groups (the ethyl chain and the pentan-3-yl group), would be expected to be more nucleophilic. masterorganicchemistry.comnih.gov The interplay between steric and electronic factors determines which nitrogen center is more reactive in a given transformation. researchgate.net

Table 1: Comparison of Primary and Secondary Amine Reactivity

| Amine Type | General Structure | Relative Nucleophilicity | Key Reactivity Characteristics |

| Primary Amine | R-NH₂ | Good | Can form imines with aldehydes/ketones. orgoreview.com Less sterically hindered. |

| Secondary Amine | R₂-NH | Generally Higher | Can form enamines with aldehydes/ketones. masterorganicchemistry.com More electron-rich nitrogen. |

Condensation Reactions and Imine Formation

Condensation reactions between amines and carbonyl compounds (aldehydes and ketones) are fundamental processes in organic chemistry. acs.org Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). orgoreview.commasterorganicchemistry.com

The mechanism for imine formation is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate. orgoreview.com

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination: The lone pair on the nitrogen helps to eliminate a molecule of water, forming an iminium ion.

Deprotonation: A base (such as another amine molecule or the solvent) removes a proton from the nitrogen to yield the final imine product. orgoreview.com

For N'-pentan-3-ylethane-1,2-diamine, the primary amino group will readily undergo this condensation reaction with a variety of aldehydes and ketones to form the corresponding imine. masterorganicchemistry.com The secondary amine, lacking the two protons necessary for the dehydration step, cannot form a stable imine and would instead typically form an enamine if an α-proton is available on the carbonyl compound. masterorganicchemistry.com The reaction is often driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent. acs.org

Table 2: Common Carbonyl Reactants for Imine Formation

| Carbonyl Compound | Structure | Reactivity Notes |

| Benzaldehyde | C₆H₅CHO | Aromatic aldehydes are generally very reactive towards imine formation. masterorganicchemistry.com |

| Acetone | CH₃COCH₃ | Ketones are typically less reactive than aldehydes. masterorganicchemistry.com |

| Cyclohexanone | C₆H₁₀O | Cyclic ketones react readily to form the corresponding ketimines. |

Michael Addition of Secondary Amines to Unsaturated Systems

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org Amines, acting as nucleophiles, can also participate in this reaction, which is then often referred to as an aza-Michael addition. nih.gov

Specifically, the secondary amine of N'-pentan-3-ylethane-1,2-diamine can act as a nucleophile and add to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ester, ketone, or nitrile. acs.orgresearchgate.net The reaction proceeds via the following steps:

Nucleophilic Attack: The lone pair of the secondary amine attacks the electrophilic β-carbon of the unsaturated system.

Proton Transfer: The resulting enolate intermediate is protonated to give the final 1,4-adduct. libretexts.org

This reaction is a powerful tool for forming carbon-nitrogen bonds. While both primary and secondary amines can undergo Michael additions, secondary amines can only form the 1,4-adduct. libretexts.org The reaction with the secondary amine of N'-pentan-3-ylethane-1,2-diamine would be subject to steric hindrance from the pentan-3-yl group, which could affect the reaction rate compared to less hindered secondary amines. researchgate.net The reaction is often promoted by a catalyst, which can be either a base or a Lewis acid.

Table 3: Representative Michael Acceptors

| Michael Acceptor | General Structure | Product Type with Secondary Amine |

| Acrylonitrile | CH₂=CHCN | β-Aminonitrile |

| Ethyl acrylate | CH₂=CHCO₂Et | β-Amino ester |

| Methyl vinyl ketone | CH₂=CHCOCH₃ | β-Amino ketone |

Stereochemical Outcomes in Reactions of Branched Amines

The branched structure of the pentan-3-yl group attached to the secondary nitrogen of N'-pentan-3-ylethane-1,2-diamine has significant stereochemical implications for its reactions.

Diastereomeric Mixture Formation in Chiral Amine Coupling Reactions

Although N'-pentan-3-ylethane-1,2-diamine itself is an achiral molecule, its reaction with a chiral, enantiomerically pure reagent can lead to the formation of diastereomers. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can allow for their separation. libretexts.org

When a chiral amine is used in a coupling reaction, for instance, with a racemic mixture of a chiral carboxylic acid, a pair of diastereomeric salts is formed. libretexts.orgwhiterose.ac.uk Similarly, if the achiral N'-pentan-3-ylethane-1,2-diamine reacts with an enantiopure chiral molecule (e.g., a chiral acid chloride or a chiral alkyl halide), a new stereocenter may be formed. Even if the reacting nitrogen atom does not become a stable chiral center due to rapid pyramidal inversion, the bulky and branched pentan-3-yl group can influence the stereochemical outcome at a newly formed chiral center elsewhere in the molecule. libretexts.org This occurs because the transition states leading to the different diastereomeric products are themselves diastereomeric and thus have different energies. lumenlearning.com The steric bulk of the pentan-3-yl group will favor the formation of the sterically less hindered diastereomer, leading to an unequal mixture of products. This principle is fundamental to many asymmetric syntheses where a chiral auxiliary directs the stereochemical course of a reaction. google.com

Table 4: Illustration of Diastereomer Formation

| Reactant 1 (Amine) | Reactant 2 (Chiral Reagent) | Products | Relationship |

| N'-pentan-3-ylethane-1,2-diamine | (R)-Chiral Acid | Amide Product 1 | Diastereomers |

| N'-pentan-3-ylethane-1,2-diamine | (R)-Chiral Acid | Amide Product 2 | (If a new chiral center is formed) |

Trans-Cis Isomerization Phenomena in Adducts

Cis-trans isomerism (or E/Z isomerism) can arise in the products of reactions involving N'-pentan-3-ylethane-1,2-diamine, particularly in the formation of imines or other adducts containing a double bond or a rigid ring structure. reddit.com

When the primary amine of N'-pentan-3-ylethane-1,2-diamine reacts with an aldehyde, the resulting imine (C=N bond) can exist as two geometric isomers (cis/trans or E/Z). The barrier to inversion around the C=N double bond is significant, meaning that these isomers can often be stable and separable at room temperature. reddit.com The relative stability of the cis and trans isomers, and thus their equilibrium ratio, will be influenced by the steric interactions between the substituents on the double bond. The bulky (2-(pentan-3-ylamino)ethyl) group will create a strong steric preference for the isomer where it is positioned away from the other substituent on the imine carbon.

Similarly, in adducts formed from Michael additions or other coupling reactions, restricted rotation around single bonds can lead to distinct conformers. In certain cyclic adducts, the substituents can adopt either a cis or trans relationship relative to the plane of the ring. The thermodynamic equilibrium between these isomers is governed by their relative stabilities, with the trans isomer, which minimizes steric strain, often being the more stable product. nih.govnih.gov The bulky pentan-3-yl group would play a crucial role in dictating the preferred geometry of such adducts.

Stability and Reactivity under Diverse Conditions

The reactivity profile of N'-pentan-3-ylethane-1,2-diamine, a diamine featuring both a primary and a secondary amine functional group, is dictated by the availability of the nitrogen lone pairs and the steric and electronic nature of its substituents. The branched pentan-3-yl group, in particular, imparts specific characteristics regarding the molecule's stability, basicity, and susceptibility to various chemical transformations.

Hydrolytic Stability of Diamine-Derived Cyclic Systems (e.g., Cyclic Aminals)

N'-pentan-3-ylethane-1,2-diamine can react with aldehydes or ketones to form five-membered cyclic systems known as imidazolidines, a type of cyclic aminal. The stability of these rings is highly dependent on the pH of the surrounding medium. researchgate.net Generally, the aminal moiety is known to undergo acidic hydrolysis, similar to acetals, and is considered stable only within a specific pH range. researchgate.net

Systematic investigations into analogous cyclic aminals, such as tetrahydroquinazolines, reveal that these systems are stable in neutral or basic environments but undergo rapid, reversible decomposition in acidic aqueous media. researchgate.netd-nb.infonih.gov The hydrolysis of the aminal core is significantly accelerated in increasingly acidic conditions. d-nb.infonih.gov For instance, studies on model compounds showed minimal hydrolysis at pH levels between 4 and 5 over one hour, but decomposition increased significantly at pH 3 and was rapid and complete at pH 2. d-nb.infonih.gov This pH-dependent hydrolysis is a critical consideration for synthetic applications to prevent undesired product degradation during reaction or work-up. researchgate.net The equilibrium can be shifted toward the formation of the cyclic aminal in a basic environment where protonation of the diamine reactants does not occur. d-nb.info

| pH Condition | Observed Hydrolytic Stability | Reaction Rate |

|---|---|---|

| > 6 (Neutral to Basic) | Stable | Negligible decomposition |

| 4 - 5 | Slowly decomposed | < 20% hydrolysis after 1 hour |

| 3 | Significant hydrolysis | > 50% hydrolysis after 1 hour |

| < 2 | Rapidly decomposed | Complete degradation |

Influence of Branched Alkyl Chains on Basicity and Hydrolytic Sensitivity

The branched pentan-3-yl group on the secondary amine of N'-pentan-3-ylethane-1,2-diamine exerts a significant influence on both the basicity of the nitrogen atom and the hydrolytic sensitivity of its derivatives.

Basicity: The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. chemistrysteps.com Alkyl groups are electron-donating via the inductive effect, which increases the electron density on the nitrogen atom, making alkylamines generally more basic than ammonia. libretexts.orglibretexts.org Consequently, both the primary and secondary amine groups in N'-pentan-3-ylethane-1,2-diamine are more basic than ammonia. However, the degree of substitution and the nature of the alkyl groups introduce competing effects. While adding alkyl groups increases electron density, bulky or branched chains near the nitrogen atom can introduce steric hindrance. fiveable.mequora.com This steric bulk can impede the solvation of the corresponding conjugate acid (the ammonium (B1175870) ion), which is a stabilizing factor in aqueous solution. quora.com The more H atoms attached to the nitrogen in the conjugate acid, the greater the potential for stabilization through hydrogen bonding with water. quora.com Therefore, the basicity of N'-pentan-3-ylethane-1,2-diamine in an aqueous medium is a balance between the electron-donating effect of the pentan-3-yl and ethyl groups and the steric hindrance around the secondary nitrogen, which affects the hydration of its conjugate acid.

| Amine | Structure | Substitution Type | pKa of Conjugate Acid (approx.) | Relative Basicity |

|---|---|---|---|---|

| Ammonia | NH₃ | Unsubstituted | 9.25 | Weakest |

| Ethylamine (B1201723) | CH₃CH₂NH₂ | Primary | 10.6 | Stronger |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.9 | Stronger |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.7 | Slightly weaker than secondary (in water) |

Hydrolytic Sensitivity: The structure of the alkyl substituent on the nitrogen atoms of a diamine significantly alters the hydrolytic sensitivity of derived cyclic aminals. d-nb.info Studies have shown that introducing a branched alkyl group, such as an isopropyl residue, at a nitrogen position in a cyclic aminal leads to an increased rate of hydrolysis compared to linear alkyl groups like n-propyl. d-nb.infonih.gov This increased sensitivity is attributed to the faster protonation of the nitrogen atom bearing the bulkier group. d-nb.infonih.gov Given that the pentan-3-yl group is a larger branched alkyl substituent than isopropyl, it can be inferred that cyclic aminals derived from N'-pentan-3-ylethane-1,2-diamine would exhibit considerable sensitivity to acid-catalyzed hydrolysis, a factor governed by both steric and electronic properties. d-nb.info

Oxidation Pathways of Amines

The oxidation of amines can proceed through several pathways, depending on the substrate, oxidant, and reaction conditions. As N'-pentan-3-ylethane-1,2-diamine contains both primary and secondary amine centers, it is susceptible to multiple oxidative transformations.

For the secondary amine group, common oxidation pathways include: